
N-formyl-L-methionine
Overview
Description
N-Formylmethionine is a derivative of the amino acid methionine, where a formyl group is added to the amino group. This compound plays a crucial role in the initiation of protein synthesis in bacteria and organelles like mitochondria and chloroplasts. It is not used in cytosolic protein synthesis of eukaryotes . In the human body, N-Formylmethionine is recognized by the immune system as a signal of potential infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formylmethionine can be synthesized by the formylation of methionine. The formyl group is typically added to the amino group of methionine using formylating agents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of N-Formylmethionine involves the enzymatic formylation of methionine. The enzyme methionyl-tRNA formyltransferase catalyzes the addition of the formyl group to methionine after it has been loaded onto tRNA .
Chemical Reactions Analysis
Types of Reactions
N-Formylmethionine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert N-Formylmethionine back to methionine.
Substitution: Substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Derivatives with different functional groups replacing the formyl group.
Scientific Research Applications
Immunological Applications
Neutrophil Activation and Inflammation
N-formyl-L-methionine is recognized for its role as a potent neutrophil chemoattractant. It binds to the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. This interaction triggers several immune responses, including chemotaxis, degranulation, and the formation of neutrophil extracellular traps (NETs).
Recent studies indicate that elevated levels of fMet are associated with systemic sclerosis (SSc) and rheumatoid arthritis (RA). For instance, research has shown that patients with SSc exhibit significantly higher plasma levels of fMet compared to healthy controls, correlating with markers of neutrophil activation such as calprotectin and NETs . This suggests that fMet may contribute to the pathogenesis of SSc by promoting inflammation through neutrophil activation.
Potential Therapeutic Target
Given its role in mediating inflammation, targeting FPR1 signaling may offer novel therapeutic strategies for autoimmune diseases like SSc. The inhibition of fMet-mediated neutrophil activation could reduce tissue damage associated with chronic inflammation .
Cancer Research Applications
Tumor Progression and Stem Cell Features
In cancer biology, this compound has been implicated in tumor progression. Studies have demonstrated that cytosolic deformylation of fMet-containing proteins enhances the proliferation of colorectal cancer cells, suggesting a link between fMet and cancer stem cell characteristics . The removal of the formyl group from these proteins leads to increased self-renewal capacity and tumorigenicity in xenograft models.
This finding highlights the potential for developing therapeutic strategies that target the deformylation process or the pathways activated by fMet in cancer cells.
Protein Synthesis Initiation
This compound is crucial in the initiation of protein synthesis in prokaryotes and mitochondria. It serves as the first amino acid incorporated into nascent polypeptides during translation. The presence of fMet-tRNA in ribosomes facilitates the initiation process, underscoring its importance in cellular metabolism .
Structural Biology Insights
Recent structural studies have elucidated how fMet interacts with FPR1 at a molecular level. Cryo-electron microscopy has provided insights into the binding mechanisms between fMet-containing peptides and FPR1, which could inform the design of new drugs targeting this receptor . Understanding these interactions may lead to advancements in immunotherapy and treatments for inflammatory diseases.
Data Table: Summary of Applications
Conclusions
This compound is a compound with diverse applications across immunology and cancer research. Its role as a neutrophil activator positions it as a potential target for therapeutic interventions in autoimmune diseases. Additionally, its implications in cancer progression highlight its relevance in oncology research. Continued exploration of fMet's biological functions will likely yield further insights into its therapeutic potential.
Mechanism of Action
N-Formylmethionine is effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .
Comparison with Similar Compounds
Similar Compounds
Methionine: The parent amino acid without the formyl group.
N-Formylleucine: Another formylated amino acid used in protein synthesis.
N-Formylvaline: Similar in structure but with a different side chain.
Uniqueness
N-Formylmethionine is unique in its specific role in the initiation of protein synthesis in bacteria and certain organelles. Unlike other formylated amino acids, it is recognized by the immune system as a signal of potential infection, making it a crucial component in both protein synthesis and immune response .
Biological Activity
N-Formyl-L-methionine (fMet) is a derivative of the amino acid methionine, characterized by the addition of a formyl group to the nitrogen atom. This compound plays a crucial role in various biological processes, particularly in protein synthesis and immune responses. This article explores the biological activity of fMet, focusing on its mechanisms, implications in diseases, and potential therapeutic applications.
1. Role in Protein Synthesis
Initiation of Translation
this compound is essential for the initiation of protein synthesis in prokaryotes and mitochondria. In bacteria like Escherichia coli, fMet-tRNA is recognized by the ribosome as the starting amino acid for polypeptide chains. The formyl group is often removed post-translationally, allowing for normal protein function . The process is vital for mitochondrial translation, supporting the endosymbiotic theory that links mitochondria to ancestral prokaryotic organisms .
2. Immune Response Modulation
Neutrophil Activation
Recent studies have highlighted the role of fMet in modulating immune responses, particularly through its interaction with formyl peptide receptors (FPRs) on neutrophils. Elevated levels of circulating fMet have been associated with inflammatory diseases such as rheumatoid arthritis (RA) and systemic sclerosis (SSc). In RA patients, fMet levels correlate with disease activity and neutrophil activation, suggesting that it could serve as a biomarker for monitoring disease progression .
Mechanism of Action
fMet acts as a potent chemoattractant for neutrophils, enhancing their migration to sites of inflammation. Upon binding to FPR1, fMet triggers several neutrophil functions, including degranulation and the formation of neutrophil extracellular traps (NETs), which can lead to tissue damage if uncontrolled .
3. Implications in Cancer Biology
Tumor Progression
Research indicates that cytosolic deformylation of N-terminal formyl-methionine proteins can enhance cancer cell proliferation. In colorectal cancer models, removing the formyl group from fMet-containing proteins led to increased tumorigenicity and acquisition of cancer stem cell features . This suggests that fMet may play a dual role in both normal cellular processes and oncogenesis.
4. Case Studies
5. Therapeutic Potential
Given its roles in inflammation and cancer biology, targeting fMet pathways could offer novel therapeutic strategies:
- Anti-inflammatory Treatments : Inhibitors of FPR1 may reduce neutrophil-mediated damage in inflammatory diseases.
- Cancer Therapies : Modulating fMet levels or its signaling pathways could inhibit tumor growth or enhance the effectiveness of existing treatments.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting and quantifying fMet in biological samples?
- Methodology :
- Chromatographic Techniques : Use gas chromatography-mass spectrometry (GC-MS) to detect fMet in plasma or tissue homogenates, as demonstrated in sepsis rat models where fMet levels decreased significantly in septic plasma .
- Enzymatic Assays : Employ ninhydrin-based colorimetric assays to measure fMet deformylase activity. For example, incubate cell extracts (e.g., human leucocytes) with fMet in 0.1 M phosphate buffer (pH 7.5), terminate reactions with trichloroacetic acid, and quantify liberated methionine using ninhydrin .
- Metabolomic Profiling : Pair liquid chromatography (LC) with tandem MS to track fMet fluctuations in metabolic pathways, such as in studies linking fMet depletion to bacterial stress responses or viral replication inhibition .
Q. How does fMet contribute to the initiation of protein synthesis in prokaryotes and mitochondria?
- Mechanistic Insights :
- fMet serves as the initiating amino acid in bacterial and organellar translation. Methionyl-tRNA formyltransferase catalyzes the formylation of methionine attached to tRNA<sup>fMet</sup>, which is then recruited by the 30S ribosomal subunit to start translation. This process is absent in eukaryotic cytosolic ribosomes .
- Experimental Validation : Use in vitro translation assays with radiolabeled fMet to monitor initiation complex formation. Mutagenesis of the formyltransferase gene (fmt) in E. coli can confirm the essentiality of fMet in bacterial viability .
Advanced Research Questions
Q. What are the conflicting findings regarding the regulation of fMet deformylase activity by divalent cations, and how can these contradictions be resolved?
- Data Contradictions :
- reports that 100 µM Co<sup>2+</sup> enhances deformylase activity in human leucocyte extracts by 7–10×, while Ca<sup>2+</sup>, Mg<sup>2+</sup>, or Zn<sup>2+</sup> have no effect . However, granulocyte activity in the same study was fully dependent on exogenous Co<sup>2+</sup> .
- Resolution Strategies :
- Kinetic Profiling : Compare enzyme kinetics (e.g., Km, Vmax) across cell types (lymphocytes vs. granulocytes) under varying cation concentrations.
- Inhibitor Studies : Test if cation chelators (e.g., EDTA) abolish Co<sup>2+</sup>-stimulated activity, confirming cation specificity.
- Structural Analysis : Use X-ray crystallography or cryo-EM to identify cation-binding sites in deformylase isoforms .
Q. How does fMet act as a degradation signal (N-degron) in bacterial protein quality control?
- Mechanistic Role :
- The formyl group on fMet mimics eukaryotic N-terminal acetylation, marking misfolded proteins for proteolysis. Deformylation by peptide deformylase exposes methionine, which is further processed by methionine aminopeptidases, enabling recognition by bacterial proteases like ClpXP .
- Experimental Design :
- Pulse-Chase Assays : Express reporter proteins with slow/fast deformylation rates (via mutagenesis) in E. coli mutants lacking deformylase (def). Monitor protein half-life via radioactive labeling or immunoblotting .
- Proteomic Profiling : Use SILAC-based mass spectrometry to compare degradation rates of Nt-formylated vs. Nt-acetylated proteins in bacterial lysates.
Q. What metabolic pathways are influenced by fMet fluctuations under oxidative stress or infection?
- Key Findings :
- In sepsis models, fMet levels in plasma drop significantly (ratio sepsis/sham = 0.792), correlating with dysregulated amino acid metabolism (e.g., glutamine, proline) .
- In Staphylococcus aureus, fMet biosynthesis is linked to folate cycling, where formyl-THF synthetase generates 10-formyl-THF, a methyl donor for methionine synthesis .
- Methodological Approach :
- Targeted Metabolomics : Quantify fMet and related metabolites (e.g., succinate, pyruvate) in infected vs. control tissues using GC-MS or LC-MS.
- Genetic Knockouts : Delete genes in the methionine-folate pathway (e.g., metK, fhs) to assess fMet’s role in bacterial stress adaptation .
Properties
IUPAC Name |
(2S)-2-formamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863357 | |
Record name | N-Formylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | N-Formylmethionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20944 | |
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Record name | N-Formyl-L-methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4289-98-9 | |
Record name | N-Formylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formylmethionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Formylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMYLMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Formyl-L-methionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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